molecular formula C9H10BrNO3S B029464 N-(2-methylphenyl)morpholine-4-carboxamide CAS No. 5577-42-4

N-(2-methylphenyl)morpholine-4-carboxamide

Cat. No.: B029464
CAS No.: 5577-42-4
M. Wt: 220.27 g/mol
InChI Key: IOXQOFCRSXSIQZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)morpholine-4-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a morpholine ring substituted with a 2-methylphenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method for synthesizing N-(2-methylphenyl)morpholine-4-carboxamide involves the reaction of 2-methylphenylamine with morpholine-4-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Amide Bond Formation: Another approach involves the direct coupling of 2-methylphenylamine with morpholine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylphenyl)morpholine-4-carboxamide can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-methylphenyl)morpholine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It can interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored for the treatment of various diseases. Its ability to form stable complexes with biological molecules makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the carboxamide group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-Phenylmorpholine-4-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-methylphenyl)morpholine-4-carboxamide: Similar structure with the methyl group at the 4-position instead of the 2-position.

    N-(2-chlorophenyl)morpholine-4-carboxamide: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness: N-(2-methylphenyl)morpholine-4-carboxamide is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity, selectivity, and overall pharmacokinetic properties.

Properties

IUPAC Name

N-(2-methylphenyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-4-2-3-5-11(10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZYHQUIDLRKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357470
Record name N-(2-methylphenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-42-4
Record name N-(2-methylphenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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